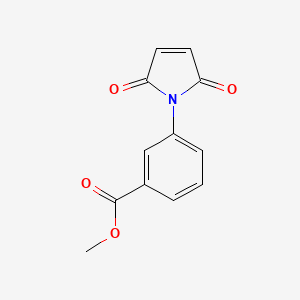

Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Übersicht

Beschreibung

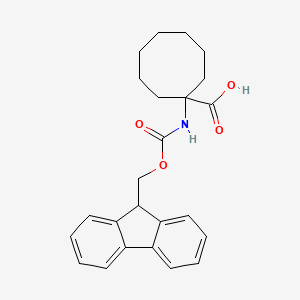

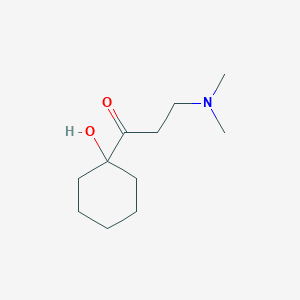

Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is a chemical compound that is part of a broader class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds with a nitrogen atom. The compound contains a pyrrole ring that is substituted at the third position with a benzoate ester group and has additional oxo functionalities at the second and fifth positions on the pyrrole ring.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the synthesis of 1,4-disubstituted and 1,4,5-trisubstituted pyrroles can be performed using 5-(benzotriazol-1-yl)-1,2-epoxy-3-pentynes with primary amines, which could potentially be adapted to synthesize the compound . Another relevant synthesis method involves the use of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate, which can be transformed into various heterocyclic systems including pyrrole derivatives . These methods highlight the versatility of synthetic approaches to access substituted pyrroles.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a five-membered ring containing one nitrogen atom. The substitution pattern on the pyrrole ring can significantly influence the electronic and steric properties of the molecule. For example, the presence of a benzoate ester group can introduce additional resonance structures and affect the overall reactivity of the compound . X-ray crystallography can be used to determine the precise molecular structure, as demonstrated in the analysis of related compounds .

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The presence of the benzoate ester group can make the pyrrole ring more susceptible to electrophilic attack due to the electron-withdrawing effect of the ester carbonyl . Additionally, the oxo functionalities can participate in reactions such as condensation or addition, depending on the reaction conditions and the presence of other reactive groups in the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives like Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate are influenced by their molecular structure. The presence of multiple functional groups can affect properties such as solubility, melting point, and reactivity. For instance, the benzoate ester group can increase the solubility of the compound in organic solvents . The oxo groups can also contribute to the acidity of the compound, potentially forming hydrogen bonds and affecting the compound's boiling point and melting point . Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict these properties and provide insights into the electronic structure of the compound .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modifications

Alkylation Reactions : Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is utilized in the synthesis of various alkyl derivatives through reactions with secondary amines, leading to tetrahydro derivatives (Kolyamshin, Danilov, & Kol’tsov, 2007).

Complex Formation with Organotin Compounds : This compound forms complexes with various organotin(IV) molecules. These complexes have been characterized using elemental analysis and spectral studies, hinting at potential applications in materials science and nanotechnology (Shahid et al., 2005).

Advanced Material Synthesis

Novel Pyrrole Derivatives : The compound is a key intermediate in the synthesis of new pyrrole derivatives. Such derivatives are of interest in the development of new materials and pharmaceuticals (Kolyamshin et al., 2021).

Electropolymerization : It's involved in the electropolymerization processes, leading to the formation of innovative polymer structures with potential applications in electronics and material sciences (Almeida et al., 2017).

Boric Acid Ester Intermediates : It serves as an intermediate for boric acid ester compounds, which are crucial in the synthesis of compounds with benzene rings. This has implications for the development of new organic compounds and materials (Huang et al., 2021).

Biomedical Applications

Enzyme and Protein Conjugation : This compound plays a role in the development of heterobifunctional coupling agents, which are crucial for the chemoselective conjugation of proteins and enzymes, a process important in biomedical research and drug development (Reddy et al., 2005).

Caspase-3 Inhibitory Activity : Derivatives of this compound have shown promising results as inhibitors of caspase-3, an enzyme playing a key role in apoptosis. This suggests potential therapeutic applications in cancer and neurodegenerative diseases (Kravchenko et al., 2005).

Safety And Hazards

“Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

methyl 3-(2,5-dioxopyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-17-12(16)8-3-2-4-9(7-8)13-10(14)5-6-11(13)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHLXNRBOUEEGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364081 | |

| Record name | Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

CAS RN |

40349-50-6 | |

| Record name | Methyl 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40349-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)